

Lerociclib overall survival data immature

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Compound Focus: Lerociclib

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LEONARDA-1 Trial Data at a Glance

Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) & P- value
Primary Endpoint			

| Investigator-assessed Median PFS | 11.07 months | 5.49 months | HR: 0.451 95% CI: 0.311-0.656 P = 0.000016 [1] [2] || **Secondary Endpoints** || | BICR-assessed Median PFS | 11.93 months | 5.73 months | HR: 0.353 95% CI: 0.228-0.547 P = 0.000002 [2] || Objective Response Rate (ORR) | 23.4% | 8.7% | - [2] || **Overall Survival (OS) | Data was immature at the data cut-off date** [1] [2] || | **Key Safety Profile | Low rates of key adverse events** (Grade 4 neutropenia: 5.1%; No ≥Grade 3 diarrhea) [3] || |

Experimental Protocol of the LEONARDA-1 Trial

For researchers, the methodology of the key supporting trial is detailed below:

- **Study Identifier:** NCT05054751 [1] [2]
- **Design:** Randomized, double-blind, placebo-controlled Phase III trial.
- **Population:** 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy. The patient population included those with poor

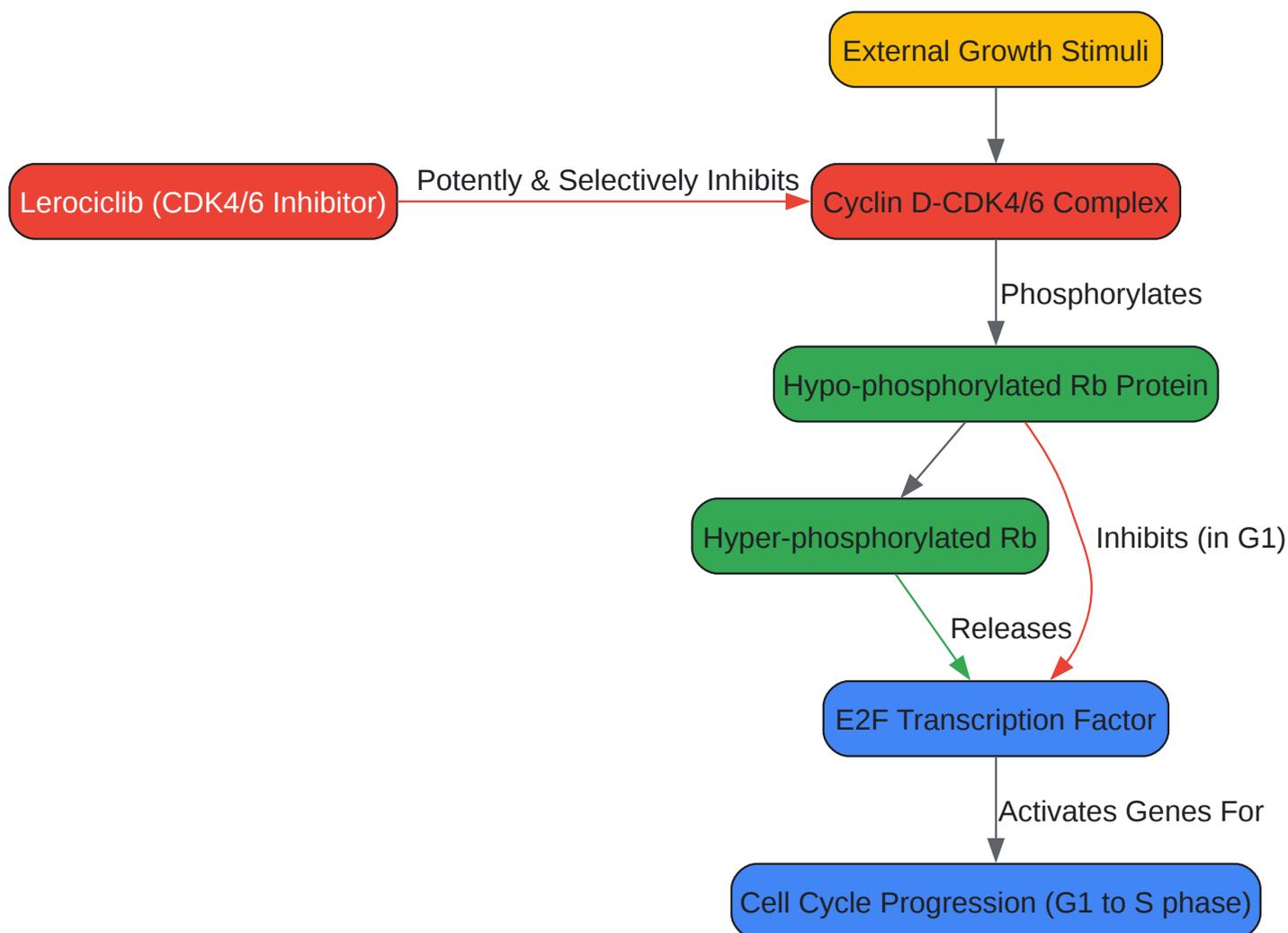
prognostic factors, such as visceral metastases (63.3%) and primary endocrine resistance (25.5%) [2].

- **Intervention:** Patients were randomized 1:1 to receive either:
 - **Experimental Arm: Lerociclib** (150 mg, orally, twice daily) plus Fulvestrant (500 mg) [1] [2].
 - **Control Arm:** Placebo plus Fulvestrant (500 mg) [1] [2].
- **Primary Endpoint:** Progression-free survival (PFS) as assessed by investigators [1] [2].
- **Key Secondary Endpoints:** PFS assessed by Blinded Independent Central Review (BICR), objective response rate (ORR), overall survival (OS), safety, and tolerability [1] [2].

Lerociclib's Mechanism of Action and Differentiation

Lerociclib is a highly selective oral inhibitor of CDK4 and CDK6. Its proposed mechanistic advantage lies in its high selectivity, which contributes to its differentiated safety profile.

The following diagram illustrates the mechanism of CDK4/6 inhibitors and **lerociclib**'s strategic inhibition point.



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This high selectivity for CDK4/6, with minimal off-target inhibition of other kinases like CDK9, is cited as the reason for its **low rates of hematologic and gastrointestinal toxicity**, leading to very low treatment discontinuation rates (0.7% in the LEONARDA-1 trial) [3].

Interpretation Guide for Researchers

When comparing **lerociclib** with other CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib), here are key considerations based on current evidence:

- **Efficacy vs. Established CDK4/6 Inhibitors:** The PFS benefit shown in LEONARDA-1 is consistent with the class effect of CDK4/6 inhibitors. Large real-world studies and network meta-analyses have found **no statistically significant differences in overall survival** among the three established agents [4] [5] [6]. The immaturity of **lerociclib**'s OS data precludes a direct comparison on this endpoint for now.
- **Differentiated Safety Profile:** The primary differentiator for **lerociclib** appears to be its tolerability. Its low incidence of severe neutropenia and diarrhea may offer a clinical advantage, potentially enabling longer treatment duration without dose interruptions or reductions [3].
- **First-Line Data:** Beyond the second-line setting discussed here, the **LEONARDA-2 trial** evaluated **lerociclib** plus letrozole in the first-line setting. It also met its primary endpoint, significantly improving PFS compared to letrozole alone (HR 0.464), supporting its use across treatment lines [3].

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